![molecular formula C23H28O4 B5056386 2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene](/img/structure/B5056386.png)
2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, prop-2-enyl groups, and phenoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene
- This compound
Uniqueness
This compound is unique due to its specific arrangement of functional groups and linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-5-8-18-10-12-20(22(16-18)24-3)26-14-7-15-27-21-13-11-19(9-6-2)17-23(21)25-4/h5-6,9-13,16-17H,1,7-8,14-15H2,2-4H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEHQYQHKXTWCK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.